molecular formula C18H19N3O4S B4623068 2-[3-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]BENZAMIDE

2-[3-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]BENZAMIDE

Cat. No.: B4623068
M. Wt: 373.4 g/mol
InChI Key: VVZDJOCKSCKTQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]BENZAMIDE is a complex organic compound featuring a pyrrolidine ring, a sulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]BENZAMIDE typically involves multiple steps, starting with the preparation of the pyrrolidine-1-sulfonyl chloride, which is then reacted with 3-aminobenzamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amines.

Scientific Research Applications

2-[3-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the benzamide moiety can enhance binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolidine-2-one share structural similarities.

    Benzamide derivatives: Compounds such as N-phenylbenzamide and N-methylbenzamide are structurally related.

Uniqueness

2-[3-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]BENZAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the pyrrolidine ring and the sulfonyl group enhances its potential for diverse applications.

Properties

IUPAC Name

2-[(3-pyrrolidin-1-ylsulfonylbenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c19-17(22)15-8-1-2-9-16(15)20-18(23)13-6-5-7-14(12-13)26(24,25)21-10-3-4-11-21/h1-2,5-9,12H,3-4,10-11H2,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZDJOCKSCKTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[3-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
2-[3-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
2-[3-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
2-[3-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]BENZAMIDE
Reactant of Route 5
Reactant of Route 5
2-[3-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]BENZAMIDE
Reactant of Route 6
Reactant of Route 6
2-[3-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.